Ethyl 7-(furan-2-yl)-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-nitrobenzaldehyde and 2-furylamine under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various nitro derivatives.
Scientific Research Applications
ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE exerts its effects is complex and involves multiple molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The furan ring and quinoline core may also contribute to the compound’s overall activity by stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- ALLYL (2E)-7-METHYL-2-{[5-(3-NITROPHENYL)-2-FURYL]METHYLENE}-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- DIETHYL 2-((5-(3-NITROPHENYL)-2-FURYL)METHYLENE)MALONATE
Uniqueness
ETHYL 7-(2-FURYL)-4-(3-NITROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of both a furan ring and a nitrophenyl group, along with the octahydroquinoline core, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H20N2O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-yl)-4-(3-nitrophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C22H20N2O7/c1-2-30-22(27)20-15(17-7-4-8-31-17)10-16-19(21(20)26)14(11-18(25)23-16)12-5-3-6-13(9-12)24(28)29/h3-9,14-15,20H,2,10-11H2,1H3,(H,23,25) |
InChI Key |
UFFYUZFURUUZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 |
Origin of Product |
United States |
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